2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Overview
Description
2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound belonging to the class of triazoloquinazolines.
Preparation Methods
The synthesis of 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves multiple steps. One common synthetic route starts with the preparation of key intermediates such as 3-benzyl-2-hydrazinoquinoxaline. This intermediate undergoes cyclization reactions with various reagents to form the desired triazoloquinazoline structure . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the phenyl rings, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells and microbes. The pathways involved include the inhibition of DNA synthesis and interference with cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazinoquinoxalines. Compared to these, 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one exhibits unique structural features that contribute to its distinct biological activities. For example, the presence of the 3-chlorophenyl and 2-methoxyphenyl groups enhances its binding affinity to certain molecular targets .
Similar compounds include:
- 1,2,4-triazolo[4,3-a]quinoxalines
- 1,2,4-triazino[4,3-a]quinoxalines
- 1,2,4-triazolo[4,3-b]quinazolines
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-29-18-11-3-2-8-15(18)20-19-16(9-5-10-17(19)28)24-22-25-21(26-27(20)22)13-6-4-7-14(23)12-13/h2-4,6-8,11-12,20H,5,9-10H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHGWDLFJYBVFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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